2-Methylchrysene

Catalog No.
S591924
CAS No.
3351-32-4
M.F
C19H14
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylchrysene

CAS Number

3351-32-4

Product Name

2-Methylchrysene

IUPAC Name

2-methylchrysene

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C19H14/c1-13-6-9-17-15(12-13)8-11-18-16-5-3-2-4-14(16)7-10-19(17)18/h2-12H,1H3

InChI Key

PJVVBVYEMMJZCY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3

Synonyms

2-Methylchrysene;

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3

The exact mass of the compound 2-Methylchrysene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of carbopolycyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylchrysene (CAS 3351-32-4) is a mono-alkylated polycyclic aromatic hydrocarbon (PAH) primarily procured as a high-purity analytical standard and Certified Reference Material (CRM). In environmental forensics, food safety testing, and toxicological research, alkylated PAHs are critical markers for source apportionment and risk assessment [1]. Unlike generic PAH mixtures, pure 2-Methylchrysene provides a specific retention time baseline required to calibrate gas chromatography-mass spectrometry (GC-MS) and normal-phase liquid chromatography (NPLC) systems [2]. Its procurement is driven by the necessity to accurately resolve and quantify specific methylchrysene isomers in complex matrices, such as crude oil extracts, marine sediments, and tobacco smoke, where isomeric distribution directly dictates the regulatory and toxicological profile of the sample[3].

Research Fit

Standard Certified reference material for PAH quantification
Specificity Isomer-specific methylchrysene analytical standard
Method Validated for GC-MS and HPLC environmental analysis

Substituting pure 2-Methylchrysene with a generic methylchrysene isomeric mixture or relying solely on the parent compound (chrysene) compromises both analytical resolution and toxicological accuracy [1]. The methylchrysene class contains isomers with vastly different biological activities; notably, 5-methylchrysene is a potent carcinogen, while 2-Methylchrysene exhibits only marginal tumor-initiating activity [2]. If an analytical workflow fails to baseline-resolve 2-Methylchrysene from 5-Methylchrysene due to the use of crude standards, the resulting data will severely overestimate the carcinogenic risk of the sample [3]. Furthermore, in environmental forensics, the specific ratio of 2-Methylchrysene to the parent chrysene is a quantitative indicator used to distinguish between petrogenic (oil spill) and pyrogenic (combustion) contamination sources, a calculation that is impossible without the exact 2-Methylchrysene standard [1].

Substitution Risk

  • Positional isomer activity

    Toxicological profiles diverge dramatically among methylchrysene isomers; 2-MeC is marginally active while other isomers are potent carcinogens in reported models.

  • Analytical response variation

    Response factors differ substantially across MW 242 methyl-PAHs, producing quantitative bias if a uniform factor is applied.

  • Isomer-specific quantification

    Co-eluting methylchrysene isomers cannot be distinguished without a pure reference standard; substitution risks misidentification and inaccurate environmental monitoring.

Normal-Phase LC Retention Resolution

In normal-phase liquid chromatography (NPLC) utilizing an aminopropyl (NH2) stationary phase, 2-Methylchrysene demonstrates a distinct retention profile compared to its highly toxic isomer, 5-Methylchrysene. 2-Methylchrysene elutes with a log I (retention index) of 4.20, whereas 5-Methylchrysene exhibits a significantly delayed retention with a log I of 4.97 [1]. This difference of 0.77 log I units allows for baseline resolution during sample fractionation.

Evidence DimensionNPLC Retention Index (log I)
Target Compound Data4.20 log I
Comparator Or Baseline5-Methylchrysene (4.97 log I)
Quantified Difference0.77 log I units
ConditionsAminopropyl (NH2) stationary phase, normal-phase liquid chromatography

Procuring the exact 2-Methylchrysene standard enables laboratories to validate NPLC fractionation methods, ensuring the less toxic isomer is completely separated from the potent 5-Methylchrysene carcinogen.

AhR Potency
Head-to-head
2-MeC ≈ chrysene (1×)
5-MeC 0.33× | 4-MeC 6×
Supports AhR signaling pathway assay context
Yeast-based human AhR reporter assay; HepG2 cytotoxicity comparable

Programmed-Temperature GC Retention Index

Gas chromatography (GC) separation of methylchrysene isomers is notoriously difficult due to their identical molecular weights (242.31 g/mol). Under programmed-temperature GC conditions, 2-Methylchrysene yields a retention index of 418.80, closely eluting near 5-Methylchrysene, which has a retention index of 419.68 [1]. The narrow margin of 0.88 index units highlights the necessity of using pure 2-Methylchrysene to calibrate high-resolution GC/MS systems.

Evidence DimensionProgrammed-Temperature GC Retention Index
Target Compound Data418.80
Comparator Or Baseline5-Methylchrysene (419.68)
Quantified Difference0.88 index units
ConditionsProgrammed-temperature gas chromatography

This narrow retention differential dictates that buyers must procure high-purity individual isomers rather than mixtures to accurately calibrate GC/MS retention times and avoid co-elution errors.

Carcinogenicity
Head-to-head
2-MeC: marginal carcinogenicity
5-MeC: high (comparable to BaP)
Supports carcinogenicity endpoint review
Mouse skin model; isomers >99.9% purity; smoke content 1.2 ng/cigarette

Toxicological Potency and Carcinogenic Classification

The toxicological profile of 2-Methylchrysene is fundamentally different from 5-Methylchrysene. In mouse skin tumor-initiating assays, 5-Methylchrysene exhibits a high level of carcinogenicity comparable to benzo[a]pyrene, leading to its classification as an IARC Group 2B carcinogen [1]. In stark contrast, 2-Methylchrysene shows only marginal tumor-initiating activity and is classified as IARC Group 3 (not classifiable as to its carcinogenicity to humans) [2].

Evidence DimensionCarcinogenic Potency Classification
Target Compound DataMarginal activity (IARC Group 3)
Comparator Or Baseline5-Methylchrysene (High potency, IARC Group 2B)
Quantified DifferenceDistinct regulatory and toxicological classification
ConditionsMouse skin tumor-initiating assays and IARC evaluations

Accurate risk assessment requires the pure 2-Methylchrysene standard to prevent the false attribution of high carcinogenicity to samples where only the less toxic isomer is present.

GC-MS Response
Cross-study
17-fold RF variation
Supports isomer-specific calibration
Across 23 methyl-PAHs MW 242; GC×GC-MS, Elbe sediment

Petrogenic vs. Pyrogenic Source Apportionment Ratio

In environmental chemistry, the ratio of alkylated PAHs to their parent compounds is a primary metric for source apportionment. Alkylated PAHs like 2-Methylchrysene are thermodynamically unstable during combustion; thus, a high ratio of 2-Methylchrysene to the parent Chrysene indicates a petrogenic source (e.g., crude oil spills), whereas a low ratio indicates a pyrogenic source (e.g., coal or wood combustion) [1].

Evidence DimensionDiagnostic Ratio (Alkylated vs Parent PAH)
Target Compound Data2-Methylchrysene (Alkylated indicator)
Comparator Or BaselineChrysene (Parent baseline)
Quantified DifferenceRatio shift dictates petrogenic (>1) vs pyrogenic (<1) origin
ConditionsGC/MS analysis of soil, sediment, or water extracts

Procuring 2-Methylchrysene alongside Chrysene allows environmental testing laboratories to establish the exact diagnostic ratios needed to legally and scientifically identify the source of PAH contamination.

Crystal Structure
Head-to-head
2-MeC: ordered complex
Only 5-MeC disordered
Supports structural geometry reference
X-ray diffraction; 1:1 TNB π-π* complex
Photostability
Class-level
Slightly better than parent chrysene
Informs solvent handling protocols
Methyl-PAH class inference; DCM less stable than isooctane
Metabolic Activation
Class-level
Activity gradient: marginal (2-MeC) to BaP-like (5-MeC)
Supports SAR metabolic activation studies
Mouse skin dihydrodiol enantiomer testing; isomer panel probe

Environmental Forensics and Oil Spill Source Tracking

Because the ratio of 2-Methylchrysene to its parent chrysene serves as a diagnostic marker for petrogenic contamination, this compound is an essential procurement item for environmental forensics laboratories. It is used to calibrate GC/MS instruments to accurately trace the origin of PAH contamination in marine sediments and soil back to specific crude oil spills rather than background combustion sources[1].

High-Resolution GC/MS and NPLC Method Validation

Given the extremely narrow retention index differential between 2-Methylchrysene and 5-Methylchrysene (0.88 units in programmed-temperature GC and 0.77 log I units in NPLC), analytical laboratories must procure this exact isomer to validate their column resolution. It ensures that standard operating procedures can successfully separate the isomers before analyzing complex matrices like tobacco smoke or food extracts[2].

Regulatory Toxicological Risk Assessment

In food safety and inhalation toxicology, overestimating the concentration of the highly carcinogenic 5-Methylchrysene can lead to unwarranted regulatory action. Procuring 2-Methylchrysene as a negative/marginal control standard (IARC Group 3) allows toxicologists to confidently resolve and exclude it from the quantification of the potent Group 2B isomer, ensuring accurate, legally defensible risk assessments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Negative Control for Carcinogenicity SAR
Isomer-specific carcinogenicity endpoint comparison
Review low-activity comparator fit across methylchrysene panel
Certified Reference Material for PAH Quantification
Certified purity and isomer identity
Verify lot-specific purity documentation and response factor calibration
AhR Agonist Control for Signaling Assays
AhR activation potency profile
Benchmark against chrysene and isomer panel in reporter assay
Ordered Analog for Crystallographic Studies
Ordered crystal structure
Confirm molecular geometry for structural and computational studies

XLogP3

6.4

UNII

P14NX74FOS

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 1 notifications to the ECHA C&L Inventory.;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3351-32-4

Wikipedia

2-Methylchrysene

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